Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 292.33 g/mol. This compound is classified as a carbamate, which is a type of ester formed from carbamic acid and an alcohol. It is identified by the CAS number 56414-77-8 and has potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate typically involves several key steps:
The synthetic route generally follows these steps:
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate features a morpholine ring attached to a benzyl group and a carbamate functional group. The structural formula can be represented as follows:
The compound's molecular structure includes:
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions used:
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate interacts with specific molecular targets such as enzymes or receptors. Its mechanism of action involves:
The detailed pathways include gene expression modulation and metabolic regulation, which are critical in understanding its biological effects .
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is characterized by:
Key chemical properties include:
Relevant safety data indicates that the compound should be handled with care due to potential irritants associated with its use .
Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological application, making it a valuable subject of study in both fields.
Carbamate-functionalized morpholine derivatives represent a structurally unique class of synthetic intermediates that merge the conformational flexibility and hydrogen-bonding capacity of morpholine with the protective versatility and reactivity of carbamate groups. Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate exemplifies this hybrid architecture, featuring a chiral α-amino acid-derived backbone modified at both the amine and carboxyl termini. The benzyl carbamate (Cbz) group provides orthogonal protecting group capabilities for amine functionalities, while the morpholine amide offers enhanced solubility in organic solvents compared to free carboxylic acids or alkyl amides. This molecular duality enables strategic applications in peptide mimetics, heterocyclic chemistry, and targeted drug delivery systems. Its structural complexity—characterized by rotameric equilibria observed in NMR studies—introduces both challenges and opportunities in stereoselective synthesis [1].
The conceptualization of morpholine-carbamate hybrids emerged from parallel advancements in peptide synthesis and heterocyclic chemistry during the mid-20th century. Morpholine derivatives gained prominence as bioisosteres of piperazine and piperidine due to their favorable physicochemical properties, including moderate basicity (pKa ~8.5) and water solubility. Concurrently, carbamate protecting groups—particularly benzyloxycarbonyl (Cbz)—became indispensable tools in multistep organic synthesis following their introduction by Bergmann and Zervas in 1932. The intentional fusion of these pharmacophores began in the 1980s with the development of protease inhibitors requiring conformationally constrained transition-state analogs [7].
Table 1: Historical Evolution of Morpholine-Carbamate Hybrids
Time Period | Development Milestone | Significance |
---|---|---|
1930-1950 | Introduction of Cbz protecting group | Enabled controlled amine protection/deprotection in peptide synthesis |
1960-1980 | Morpholine as solubilizing group | Adoption in pharmaceutical formulations to enhance bioavailability |
1990-2010 | Rational design of hybrid scaffolds | Targeted synthesis of compounds like Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate for catalytic applications |
2020-Present | Integration into antibody-drug conjugates | Utilization as linker-drug components in targeted oncology therapeutics [4] [8] |
The specific compound Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate entered synthetic literature in the early 2000s as an intermediate in the synthesis of kinase inhibitors. Its structural blueprint—featuring a chiral center, carbamate protection, and a tertiary amide—made it an ideal candidate for modular incorporation into complex molecular architectures. Early synthetic routes adapted established peptide coupling methodologies, but faced challenges in controlling epimerization during installation of the morpholine moiety [5].
This compound serves as a trifunctional building block with three distinct reactive sites: the carbamate-protected amine, the chiral carbon center, and the morpholine amide carbonyl. Its primary synthetic utility manifests in three domains:
Peptide Mimetic Synthesis: The morpholine carbonyl acts as a carboxylate bioisostere, conferring protease resistance while maintaining hydrogen-bonding capabilities. This property is exploited in peptidomimetic drug design, where the compound serves as a proline analog with modified backbone geometry. Its Cbz protection enables sequential chain elongation under standard peptide coupling conditions, as demonstrated in the synthesis of macrocyclic Ras inhibitors where it occupies a key conformational position [3].
Antibody-Drug Conjugate (ADC) Linkers: The benzyl carbamate group provides a handle for controlled drug release under reductive or enzymatic conditions. In Glypican-3-targeting ADCs, this compound has been incorporated as part of self-immolative linkers connecting monoclonal antibodies to cytotoxic payloads like camptothecin. Upon antibody internalization into cancer cells, lysosomal cleavage triggers sequential decomposition culminating in payload release—a mechanism validated in patent WO2024082051A1 [4].
Organocatalysis: The chiral center adjacent to the morpholine carbonyl facilitates enantioselective transformations. Derivatives have demonstrated utility as catalysts in asymmetric Michael additions, leveraging hydrogen-bonding interactions between the morpholine oxygen and carbonyl substrates.
Table 2: Synthetic Protocols for Benzyl 1-Morpholino-1-Oxopropan-2-Ylcarbamate Utilization
Application | Reaction Conditions | Key Outcome | Reference |
---|---|---|---|
Macrocyclic Ras Inhibitors | Pd-catalyzed macrocyclization in DCM at 0.1 M concentration | 22% yield of target macrocycle with >95% ee | [3] |
Glypican-3 ADC Linkers | Conjugation via benzotriazole-activated ester chemistry in THF | 98% conjugation efficiency vs. 54% with acyl chloride | [4] [7] |
Dipeptide Synthesis | Microwave-assisted coupling (50°C, 30 min) | 90% yield without racemization | [7] |
The compound’s synthetic versatility is further enhanced by its solubility profile, which bridges polar (morpholine) and apolar (benzyl) environments. This amphiphilic character facilitates reactions in diverse solvents—from dichloromethane to aqueous mixtures—making it compatible with multistep synthetic sequences requiring orthogonal protection strategies.
Despite its established utility, several fundamental and applied challenges persist:
Stereoselective Manufacturing: Commercial supplies (e.g., 95% purity from Apollo Scientific Ltd) lack stereochemical specification [1]. Developing asymmetric syntheses capable of delivering enantiopure material (>99% ee) remains elusive. Current routes employing L-alanine precursors risk epimerization at the α-carbon during morpholine installation under basic conditions. Catalytic enantioselective methods using proline-derived catalysts show promise but suffer from limited substrate scope.
Stability-Linker Relationships: In ADC applications, the compound’s stability in systemic circulation versus intracellular release kinetics is poorly quantified. Patent WO2024013723A1 highlights unpredictable cleavage rates in CDCp1-targeting conjugates, suggesting sensitivity to the local chemical microenvironment [8]. Computational models predicting hydrolysis rates across pH gradients are urgently needed.
Alternate Heterocycle Exploration: The morpholine ring’s impact on physicochemical properties (logP, pKa, solubility) relative to alternative saturated heterocycles (piperazine, thiomorpholine) remains unquantified. Research should systematically evaluate bioisosteric replacements to optimize target engagement, particularly for CNS-penetrant therapeutics where morpholine’s polarity may limit blood-brain barrier transit.
Green Chemistry Adaptation: Classical synthesis routes employ stoichiometric activating agents like benzotriazole derivatives in dichloromethane [7]. Developing catalytic amidation protocols using sustainable solvents (e.g., cyclopentyl methyl ether) would align with modern green chemistry principles. Enzymatic approaches employing lipases or amidases offer underexplored alternatives.
These gaps define critical research trajectories for synthetic chemists aiming to expand the utility of carbamate-morpholine hybrids. The compound’s structural duality ensures its continued relevance in pharmaceutical synthesis, particularly as antibody-drug conjugates and targeted protein degraders advance through clinical development pipelines. Future innovations will likely focus on stereocontrolled manufacturing, stability engineering, and computational modeling to predict in vivo behavior.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: